1-[2-(2-naphthyloxy)ethyl]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-6-15-13-16(8-7-14(15)5-1)18-12-11-17-9-3-4-10-17/h1-2,5-8,13H,3-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXAIWQZLIBDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 2 2 Naphthyloxy Ethyl Pyrrolidine
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine reveals two primary disconnection points, leading to logical and accessible starting materials. The most straightforward approach involves the disconnection of the ether bond (C-O), which is a common strategy for ethers. This leads to 2-naphthol (B1666908) and a substituted pyrrolidine (B122466) as the key precursors.
A second possible disconnection involves the C-N bond of the pyrrolidine ring. This suggests a Mannich-type condensation reaction, which would involve 2-naphthol, formaldehyde, and pyrrolidine as the fundamental building blocks. rsc.orgnih.govwikipedia.orgnih.gov
Key Precursors Identified through Retrosynthetic Analysis:
| Disconnection Strategy | Precursor 1 | Precursor 2 | Precursor 3 |
| Ether Disconnection (Williamson) | 2-Naphthol | 1-(2-Haloethyl)pyrrolidine (e.g., chloro or bromo derivative) | - |
| C-N Bond Disconnection (Mannich) | 2-Naphthol | Formaldehyde | Pyrrolidine |
| C-N Bond Disconnection (Reductive Amination) | 2-Naphthoxyacetaldehyde | Pyrrolidine | - |
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone method for preparing ethers and is highly applicable to the synthesis of this compound. edubirdie.com This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide. edubirdie.com In this specific case, the sodium or potassium salt of 2-naphthol (2-naphthoxide) acts as the nucleophile, attacking an electrophilic 1-(2-haloethyl)pyrrolidine.
Reaction Conditions and Catalysis (e.g., K2CO3-Facilitated Synthesis)
The formation of the 2-naphthoxide ion is a critical first step and is typically achieved by treating 2-naphthol with a base. While strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K2CO3) are often sufficient, especially given the increased acidity of phenols compared to aliphatic alcohols. edubirdie.com K2CO3 offers the advantage of being a mild, inexpensive, and easily handled solid base, making it suitable for large-scale synthesis. chegg.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation but does not interfere with the nucleophilic attack. Heating the reaction mixture is often necessary to drive the reaction to completion.
Alkylation Reactions with Pyrrolidine Haloalkanes
The second key reactant in the Williamson ether synthesis is an alkylating agent containing the pyrrolidine moiety. The most common examples are 1-(2-chloroethyl)pyrrolidine (B1346828) or 1-(2-bromoethyl)pyrrolidine. These compounds provide the two-carbon ethyl bridge and the pyrrolidine ring. The halide acts as a good leaving group, facilitating the nucleophilic substitution by the 2-naphthoxide ion. The choice between the chloro and bromo derivative often depends on reactivity and availability, with the bromo compound generally being more reactive.
Alternative Synthetic Routes and Methodological Innovations for Pyrrolidine Derivatives
Beyond the classical Williamson ether synthesis, other methodologies can be employed or adapted for the synthesis of this compound and its derivatives.
Condensation and Fusion Methods
The Mannich reaction is a three-component condensation reaction that forms a C-C bond by aminoalkylation of an acidic proton located on a carbonyl compound, or in this case, a phenol. wikipedia.orgnih.gov A modified Mannich reaction, sometimes referred to as the Betti reaction when a naphthol is used, can be envisioned for the synthesis of related structures. rsc.orgnih.gov In this approach, 2-naphthol, an aldehyde (such as formaldehyde), and a secondary amine (pyrrolidine) react to form an aminomethylated naphthol derivative. rsc.orgnih.govresearchgate.net While this typically results in substitution on the aromatic ring at the position ortho to the hydroxyl group, variations of this reaction could potentially lead to the desired ether linkage under specific conditions or with appropriately functionalized starting materials.
Reductive Amination Strategies
Reductive amination is a powerful method for forming C-N bonds and represents a viable alternative pathway. harvard.eduresearchgate.netmasterorganicchemistry.com This two-step process, which can often be performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this would involve the reaction of 2-naphthoxyacetaldehyde with pyrrolidine. The resulting iminium ion would then be reduced using a suitable reducing agent. A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity and mild reaction conditions. harvard.edumasterorganicchemistry.com This method avoids the use of alkyl halides and can be a more convergent approach if the starting aldehyde is readily accessible.
Asymmetric Synthesis Approaches
The asymmetric synthesis of this compound, aiming to produce specific stereoisomers, can be approached through several modern synthetic strategies. While direct asymmetric synthesis of this specific molecule is not extensively documented in publicly available literature, plausible and effective routes can be extrapolated from established methodologies for the synthesis of chiral N-substituted pyrrolidines. These methods primarily include the use of chiral auxiliaries, organocatalysis, and biocatalysis.
Chiral Auxiliary-Mediated Synthesis: One potential strategy involves the use of a chiral auxiliary attached to the pyrrolidine ring to direct the stereoselective N-alkylation. For instance, pyrrolidines bearing a removable chiral auxiliary, such as those derived from amino acids like proline or other chiral amines, can be employed. The chiral auxiliary would sterically hinder one face of the pyrrolidine nitrogen, leading to a diastereoselective alkylation upon reaction with a suitable 2-(2-naphthyloxy)ethyl electrophile, such as 2-(2-naphthyloxy)ethyl bromide or tosylate. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. The choice of the chiral auxiliary and reaction conditions, including solvent and temperature, would be critical in maximizing the diastereoselectivity of the alkylation step.
Organocatalytic Approaches: Asymmetric organocatalysis offers a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. unibo.itnih.gov For the synthesis of this compound, an organocatalytic approach could involve the asymmetric construction of the pyrrolidine ring itself, with the N-substituent already in place or introduced in a subsequent step. For example, a chiral amine catalyst, such as a proline derivative, could catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by reductive amination with 2-(2-naphthyloxy)ethylamine to form the chiral pyrrolidine ring. nih.gov The enantioselectivity of such a process would be dictated by the chiral catalyst, which creates a chiral environment around the reacting species.
Biocatalytic Methods: Biocatalysis, utilizing enzymes to perform stereoselective transformations, represents a green and highly efficient approach. acs.orgnih.govescholarship.orgresearchgate.netcaltech.edu Enzymes such as transaminases or imine reductases could be employed for the asymmetric synthesis of chiral pyrrolidines. nih.gov A possible biocatalytic route could involve the enzymatic reductive amination of a suitable keto-precursor with 2-(2-naphthyloxy)ethylamine, where the enzyme's active site would control the stereochemical outcome of the C-N bond formation, leading to a high enantiomeric excess of the desired product. The selection of the appropriate enzyme and the optimization of reaction conditions are crucial for the success of this approach.
Optimization of Reaction Parameters and Yields
The optimization of reaction parameters is a critical step in any synthetic route to maximize the yield and purity of the target compound, this compound. This process involves a systematic investigation of various factors that can influence the reaction outcome.
For a conventional N-alkylation of pyrrolidine with a 2-(2-naphthyloxy)ethyl halide, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. The strength and nature of the base can significantly affect the rate of deprotonation of pyrrolidine and the subsequent nucleophilic attack. Solvents play a crucial role in solvating the reactants and influencing the reaction kinetics; polar aprotic solvents like DMF or DMSO are often employed in such alkylations. Temperature control is essential to balance the reaction rate with the potential for side reactions, and monitoring the reaction progress over time helps in determining the optimal reaction duration.
In the context of asymmetric synthesis, the optimization of parameters becomes even more critical for achieving high stereoselectivity. For instance, in an organocatalyzed reaction, the catalyst loading, the presence of co-catalysts or additives, and the concentration of reactants can all have a profound impact on the enantiomeric excess (ee) of the product. mdpi.com Similarly, in biocatalytic transformations, factors such as pH, temperature, buffer composition, and substrate concentration must be carefully optimized to ensure the enzyme's optimal activity and stereoselectivity.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions that provide the highest yield and enantioselectivity.
Below is a hypothetical data table illustrating the optimization of the N-alkylation of pyrrolidine with 2-(2-naphthyloxy)ethyl bromide.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 24 | 78 |
| 3 | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4 | Cs₂CO₃ | DMF | 100 | 12 | 92 |
| 5 | K₂CO₃ | DMSO | 120 | 8 | 88 |
| 6 | Cs₂CO₃ | DMSO | 120 | 8 | 95 |
This is a hypothetical table for illustrative purposes.
Stereoselective Synthesis and Enantiopurity Control
Achieving high enantiopurity is a primary goal in the stereoselective synthesis of this compound. The choice of the asymmetric method, as discussed in section 2.3.3, is the first and most crucial step in determining the potential for high enantioselectivity.
In chiral auxiliary-based approaches, the degree of diastereoselectivity in the key bond-forming step directly translates to the enantiopurity of the final product after auxiliary removal. The design of the chiral auxiliary, with its specific steric and electronic properties, is paramount for effective stereochemical induction. nih.govnih.govscilit.com
For organocatalytic methods, the structure of the catalyst is the key determinant of enantioselectivity. rsc.org Fine-tuning the catalyst's structure, for example, by modifying the substituents on the pyrrolidine ring of a proline-based catalyst, can significantly enhance the enantiomeric excess of the product. The mechanism of stereoselection in these reactions often involves the formation of a transient chiral intermediate, where the catalyst shields one face of the substrate, directing the attack of the reagent to the other face.
In biocatalytic syntheses, the inherent chirality of the enzyme's active site provides a highly controlled environment for the reaction, often leading to excellent enantioselectivity. acs.orgnih.govescholarship.orgresearchgate.netcaltech.edu The enantiopurity of the product can be further enhanced by optimizing the reaction conditions to favor the desired enzymatic pathway and by employing techniques such as kinetic resolution, where one enantiomer reacts faster than the other, allowing for the separation of the desired enantiomer.
The determination of enantiopurity is typically performed using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate and quantify the different enantiomers of the product.
The following table presents hypothetical data on the enantioselectivity achieved in the asymmetric synthesis of a chiral pyrrolidine derivative using different catalytic systems.
| Entry | Catalyst/Method | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-Proline (Organocatalyst) | DMSO | 25 | 75 | 85 |
| 2 | Chiral Phosphoric Acid (Organocatalyst) | Toluene | 0 | 82 | 92 |
| 3 | Transaminase (Biocatalyst) | Buffer (pH 7.5) | 30 | 90 | >99 |
| 4 | Rh-DuPhos (Metal Catalyst) | Methanol (B129727) | 25 | 88 | 98 |
This is a hypothetical table for illustrative purposes and the catalysts are examples for analogous reactions.
Advanced Spectroscopic and Chromatographic Characterization of 1 2 2 Naphthyloxy Ethyl Pyrrolidine
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For 1-[2-(2-naphthyloxy)ethyl]pyrrolidine, HRMS provides the exact mass, confirming its elemental composition.
Molecular Formula Determination: The expected molecular formula for this compound is C₁₆H₁₉NO. HRMS analysis would yield a high-resolution m/z value for the molecular ion [M+H]⁺ that corresponds closely to the calculated theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Fragmentation Analysis: In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecular ion of this compound can undergo characteristic fragmentation, providing insights into its connectivity. While specific HRMS fragmentation data for this exact compound is not widely published, the fragmentation of its isomer, 1-[2-(naphthalen-1-yloxy)-ethyl]pyrrolidine, shows a molecular ion (M+) at m/z 241, with major fragments at m/z 143 and 98. A similar pattern would be anticipated for the 2-naphthyloxy isomer.
The primary fragmentation pathways likely involve:
Alpha-cleavage adjacent to the pyrrolidine (B122466) nitrogen, leading to the formation of a stable pyrrolidinyl-containing cation.
Cleavage of the ether bond , resulting in the formation of a naphthyloxy radical and a pyrrolidine-ethyl cation, or a naphthyloxy cation and a neutral fragment.
Fragmentation of the naphthyl ring system , although this is less common due to its aromatic stability.
A plausible fragmentation pattern is detailed in the table below.
| Fragment Ion (m/z) | Proposed Structure | Notes |
| 241 | [C₁₆H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 143 | [C₁₀H₇O]⁺ | Naphthyloxy cation resulting from cleavage of the C-O bond. |
| 98 | [C₆H₁₂N]⁺ | Pyrrolidine-ethyl cation resulting from cleavage of the C-O bond. |
This interactive table outlines the expected major fragments in the mass spectrum of this compound based on common fragmentation principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H-NMR and ¹³C-NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would exhibit distinct signals for the protons of the naphthyl, pyrrolidine, and ethyl linker moieties. Based on data for the analogous 1-naphthyloxy isomer, the following chemical shifts (δ) can be predicted.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (Naphthyl) | 7.10 - 8.10 | Multiplet | 7H |
| O-CH ₂ | 4.20 - 4.30 | Triplet | 2H |
| N-CH ₂ (ethyl) | 2.90 - 3.00 | Triplet | 2H |
| N-CH ₂ (pyrrolidine) | 2.60 - 2.80 | Multiplet | 4H |
| CH ₂-CH ₂ (pyrrolidine) | 1.70 - 1.90 | Multiplet | 4H |
This interactive table presents the predicted ¹H-NMR spectral data for this compound.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. The predicted chemical shifts for this compound, extrapolated from data for its isomer, are as follows.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-O | 153.1 |
| Aromatic Quaternary C | 134.5, 129.5, 127.8 |
| Aromatic CH | 126.7, 126.0, 125.7, 125.1, 121.5, 121.4, 105.3 |
| O-C H₂ | 63.7 |
| N-C H₂ (ethyl) | 54.5 |
| N-C H₂ (pyrrolidine) | 53.8 |
| C H₂-C H₂ (pyrrolidine) | 23.2 |
This interactive table details the predicted ¹³C-NMR chemical shifts for this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3150 |
| Aliphatic C-H stretch | 2850 - 2960 |
| Aromatic C=C stretch | 1500 - 1600 |
| C-O-C stretch (ether) | 1200 - 1250 |
| C-N stretch (amine) | 1020 - 1220 |
This interactive table summarizes the key expected IR absorption bands for this compound, based on data for its 1-naphthyloxy isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores such as aromatic rings. The naphthyl group in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima (λ_max) characteristic of the naphthalene (B1677914) ring system.
| Solvent | Expected λ_max (nm) | Electronic Transition |
| Methanol/Ethanol | ~220-230, ~270-280, ~310-320 | π → π* transitions of the naphthyl group |
This interactive table presents the anticipated UV-Vis absorption maxima for this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its separation from reaction mixtures and byproducts.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For this compound, a common TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar and a polar solvent as the mobile phase. For instance, a mobile phase of methanol in dichloromethane (B109758) (e.g., 1:9 v/v) has been used for related naphthyloxy derivatives. The compound's purity would be indicated by the presence of a single spot with a characteristic retention factor (R_f) value under UV visualization.
High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for quantitative purity analysis and for the separation of complex mixtures. A reversed-phase HPLC method would typically be employed for a compound like this compound.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile (B52724) or methanol and water/buffer |
| Detection | UV at a λ_max of the naphthyl chromophore (e.g., 275 nm) |
| Flow Rate | ~1.0 mL/min |
This interactive table outlines a typical set of HPLC conditions for the analysis of this compound. A pure sample would exhibit a single sharp peak at a specific retention time.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.
As of the current literature survey, there is no publicly available single-crystal X-ray structure for this compound. If a suitable single crystal were obtained, X-ray diffraction analysis would provide:
Unambiguous confirmation of the connectivity between the 2-naphthyloxy, ethyl, and pyrrolidine moieties.
Detailed conformational information , such as the torsion angles of the ethyl linker and the puckering of the pyrrolidine ring. The pyrrolidine ring typically adopts an envelope or twisted conformation.
Insights into intermolecular interactions in the solid state, such as van der Waals forces, and potential weak hydrogen bonds, which dictate the crystal packing.
Obtaining a crystal structure would be the ultimate step in the complete structural characterization of this compound.
Theoretical and Computational Chemistry Studies of 1 2 2 Naphthyloxy Ethyl Pyrrolidine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine. These calculations can determine the optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
Electronic Properties: The electronic structure is dominated by the interplay between the electron-rich naphthalene (B1677914) ring, the flexible ethyl linker, and the basic pyrrolidine (B122466) nitrogen. DFT calculations on similar naphthalene derivatives reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized on the aromatic system. adiyaman.edu.trsamipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. samipubco.comresearchgate.net For instance, studies on naphthalen-1-yloxy derivatives have identified strong intra-molecular charge transfers and calculated optical band gap energies, which verify the presence of strong electronic donating groups. adiyaman.edu.tr
Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These parameters help in predicting how the molecule will interact with other chemical species.
| Descriptor | Definition | Predicted Relevance for this compound |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and polarizability. samipubco.com |
| Ionization Potential | Energy required to remove an electron (related to HOMO energy) | Indicates the molecule's ability to act as an electron donor. |
| Electron Affinity | Energy released when an electron is added (related to LUMO energy) | Indicates the molecule's ability to act as an electron acceptor. |
| Chemical Hardness | Resistance to change in electron distribution | A larger HOMO-LUMO gap generally corresponds to greater hardness. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the pyrrolidine nitrogen and naphthyloxy oxygen would be key nucleophilic sites. researchgate.net |
DFT methods, such as B3LYP with basis sets like 6-311++G(2d,2p), are commonly used for these calculations, providing a balance between accuracy and computational cost for organic molecules. adiyaman.edu.tr Vibrational frequency analysis can also be performed to predict the infrared (IR) and Raman spectra, confirming structural assignments by comparing theoretical wavenumbers with experimental data. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations describe the static electronic structure, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological macromolecule).
The flexibility of the ethyl linker connecting the rigid naphthalene group to the pyrrolidine ring allows the molecule to adopt numerous conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the simulation. Stable binding in a complex is often indicated by RMSD values remaining below 0.25 nm. acs.org
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule, such as the ethyl linker. acs.org
Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule exposed to the solvent, which is relevant for solubility and interactions. acs.org
In the context of ligand-receptor interactions, MD simulations are crucial for assessing the stability of a docked pose. For instance, in studies of ligands with pyrrolidine moieties binding to receptors like the 5-HT6 serotonin (B10506) receptor, MD simulations help determine the stability of critical interactions, such as salt bridges between the ligand's basic nitrogen and acidic residues (e.g., Asp3.32) in the receptor. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Prediction (Exploratory, Non-Clinical)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor. Given its structural features—an aromatic group linked by an alkyl chain to a basic amine—this compound is a candidate for interaction with various receptors, such as monoamine transporters or G-protein-coupled receptors (GPCRs).
As an exploratory, non-clinical example, one could investigate its potential interaction with the serotonin transporter (SERT). Many SERT inhibitors share a similar pharmacophore. abap.co.innih.gov Docking studies would involve:
Obtaining a 3D structure of the target protein (e.g., from the Protein Data Bank).
Placing the ligand (this compound) into the binding site of the protein.
Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity (e.g., in kcal/mol).
Key interactions that would be assessed include:
Salt Bridge Formation: The protonated pyrrolidine nitrogen could form a crucial salt bridge with a conserved aspartate residue (Asp98 in SERT) in the binding pocket. nih.gov
Hydrogen Bonding: The naphthyloxy oxygen could act as a hydrogen bond acceptor.
Hydrophobic and Aromatic Interactions: The naphthalene ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine (Tyr) and phenylalanine (Phe) in the binding site. nih.gov
The results of docking studies can provide a rationale for potential biological activity and guide the design of more potent or selective analogues. nih.govmdpi.com
Prediction of Molecular Properties Relevant to Chemical Behavior and Interactions
Computational methods can predict a wide range of physicochemical properties that govern the molecule's behavior, solubility, and potential as a drug-like compound. These predictions are often based on the molecular structure and are calculated using Quantitative Structure-Property Relationship (QSPR) models or other theoretical approaches. nih.gov
Predicted Physicochemical Properties:
| Property | Relevance | Computational Approach |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting solubility and membrane permeability. | Calculated from atomic contributions or fragment-based methods. |
| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water. | QSPR models based on topological and electronic descriptors. |
| pKa | Predicts the ionization state of the pyrrolidine nitrogen at physiological pH. | Empirical methods, or quantum calculations of protonation energies. |
| Polar Surface Area (PSA) | Sum of surface areas of polar atoms; relates to membrane permeability. | Calculated from 3D structure or fragment contributions. |
| Refractive Index & Density | Basic physical properties. | QSPR models have been developed for aliphatic amines based on parameters like the number of carbon atoms and molecular skeleton differences. nih.gov |
These predicted properties are often evaluated in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five, to provide a preliminary assessment of the molecule's potential for further development.
Structure-Based Design Principles for Analogues (Theoretical Frameworks)
The insights gained from computational studies on this compound can establish a theoretical framework for designing analogues with modified or improved properties. This process relies on understanding the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR). frontiersin.orgmdpi.com
Key Principles for Analogue Design:
Systematic Modification: Analogues can be designed by systematically altering each of the three core components: the naphthalene ring, the ethyl linker, and the pyrrolidine ring.
3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.gov These models correlate the 3D steric and electrostatic fields of a series of molecules with their biological activity, producing contour maps that highlight regions where modifications would be beneficial or detrimental. nih.gov
Pharmacophore-Guided Design: Based on a docked pose, a pharmacophore model can be generated, defining the essential 3D arrangement of features (e.g., aromatic ring, hydrogen bond acceptor, basic amine) required for activity. New molecules can then be designed to fit this model.
Bioisosteric Replacement: Parts of the molecule can be replaced with bioisosteres—substituents that retain similar biological activity. For example, the naphthalene ring could be replaced with other bicyclic aromatic systems (e.g., quinoline, indole), or the pyrrolidine ring could be replaced with other cyclic amines (e.g., piperidine, morpholine) to fine-tune properties like basicity, lipophilicity, and binding geometry. nih.govfrontiersin.org
By combining these theoretical frameworks, researchers can rationally design new compounds, prioritizing the synthesis of molecules with the highest predicted potential and minimizing trial-and-error in the laboratory. nih.gov
Mechanistic Investigations and Exploratory Biological Interactions of 1 2 2 Naphthyloxy Ethyl Pyrrolidine Strictly in Vitro/pre Clinical Focus
In Vitro Antimicrobial Activity Profiling in Academic Models
A review of published scientific literature did not yield specific studies detailing the in vitro antimicrobial, antibacterial, or antifungal activity of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine. While various other pyrrolidine (B122466) derivatives have been evaluated for antimicrobial properties, data for this particular compound is not available. nih.govbiointerfaceresearch.com Similarly, studies on naphthyridine and other naphthalene-containing heterocyclic compounds have shown antimicrobial effects, but these are structurally distinct from the subject compound. nih.govnih.govumsha.ac.ir
Enzyme Inhibition Studies in Model Systems (e.g., Acetylcholinesterase, LTA4 Hydrolase, Glycosidase)
The primary area of research for this compound is its activity as an enzyme inhibitor, specifically targeting Leukotriene A4 (LTA4) hydrolase.
Leukotriene A4 (LTA4) Hydrolase Inhibition
This compound belongs to a class of compounds investigated as potent inhibitors of LTA4 hydrolase. nih.govlookchem.com This enzyme is a key target in inflammatory pathways as it catalyzes the final, rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in diseases such as inflammatory bowel disease and psoriasis. nih.govlookchem.comnih.gov
Research in this area was spearheaded by the discovery of the lead compound 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (also known as SC-22716), which was identified as a potent LTA4 hydrolase inhibitor through a high-throughput screening program. nih.govlookchem.com This discovery prompted extensive structure-activity relationship (SAR) studies to explore how modifications to the molecule's structure would affect its inhibitory potency. Within these studies, the biphenyl (B1667301) ether moiety of the lead compound was replaced with various other aromatic systems, including the naphthyloxy group found in This compound .
The in vitro inhibitory activity of these compounds against LTA4 hydrolase was typically assessed by measuring their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The SAR studies revealed that replacing the 4-phenylphenoxy group with a 2-naphthyloxy group resulted in a compound with continued, albeit slightly reduced, potent inhibitory activity against LTA4 hydrolase.
Acetylcholinesterase and Glycosidase Inhibition
There is no available scientific data from reviewed studies indicating that this compound has been evaluated as an inhibitor of acetylcholinesterase or glycosidase enzymes.
Ligand-Biomacromolecule Interaction Profiling (e.g., DNA Binding)
A review of the literature did not provide specific data on the DNA binding properties or other ligand-biomacromolecule interactions of this compound. Studies on DNA binding have been conducted on other types of pyrrolidine-containing agents, such as pyrrolidine-bispyrroles, but these are not directly comparable. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies based on In Vitro Data
The most detailed research available for this compound is derived from SAR studies focused on the inhibition of LTA4 hydrolase. These investigations systematically modified the structure of the lead compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine , to understand the chemical features essential for potent enzyme inhibition. nih.govlookchem.com
The core structure consists of three main parts: the basic pyrrolidine ring, a two-carbon ethyl linker, and a large lipophilic aromatic ether group. The SAR studies explored modifications to each of these parts.
Key findings from the SAR studies on this class of LTA4 hydrolase inhibitors include:
The Pyrrolidine Ring: The pyrrolidine nitrogen is a critical basic center. Modifications to this ring or its replacement with other basic groups were explored, but pyrrolidine was found to be optimal for potency.
The Aromatic Group: This part of the molecule was extensively modified. The lead compound features a 4-phenylphenoxy group. Researchers replaced this with various other bicyclic and tricyclic aromatic systems to probe the size and electronic requirements of the enzyme's hydrophobic pocket.
The 2-Naphthyloxy Analog: The synthesis and testing of This compound was a key part of this exploration. It was found to be a potent inhibitor, demonstrating that the enzyme's active site could accommodate the rigid, extended structure of the naphthalene (B1677914) ring system in place of the biphenyl system. While slightly less potent than the lead compound, it maintained a high level of activity, confirming that a large, lipophilic group in this position is crucial for binding.
The table below, based on data from SAR studies, illustrates the comparative inhibitory potency.
Interactive Table: LTA4 Hydrolase Inhibition by Pyrrolidine Derivatives
| Compound Name | Aromatic Group | LTA4 Hydrolase Inhibition (IC50) |
|---|---|---|
| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | 4-Phenylphenoxy | Highly Potent |
| This compound | 2-Naphthyloxy | Potent |
| 1-[2-(1-Naphthyloxy)ethyl]pyrrolidine | 1-Naphthyloxy | Less Potent |
| 1-[2-(Phenoxy)ethyl]pyrrolidine | Phenoxy | Weakly Active |
This data highlights that a large, bicyclic aromatic system is preferred for high potency, with the 4-phenylphenoxy and 2-naphthyloxy groups yielding the best results among many analogs tested. nih.govlookchem.com The reduced activity of the 1-naphthyloxy isomer compared to the 2-naphthyloxy isomer suggests that the specific shape and orientation of the aromatic system within the enzyme's binding site are important. lookchem.com
Chemical Reactivity and Derivatization Studies of 1 2 2 Naphthyloxy Ethyl Pyrrolidine
Functional Group Transformations and Analog Synthesis
The synthesis and functionalization of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine and its analogs leverage established organic chemistry reactions. The primary synthetic route involves nucleophilic substitution, while further transformations can modify the core structure to generate a library of related compounds.
The principal method for synthesizing this compound is the Williamson ether synthesis. ijstr.org This reaction involves the deprotonation of a phenol, in this case, 2-naphthol (B1666908), to form a nucleophilic naphthoxide ion. This ion then displaces a halide from an alkyl halide, such as 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, via an SN2 mechanism. ijstr.org The use of a mild and economical catalyst like potassium carbonate facilitates this one-pot synthesis, leading to good yields. ijstr.org
The versatility of this synthetic approach allows for the creation of numerous analogs by varying either the naphthol or the heterocyclic alkyl halide component. Research has demonstrated the synthesis of a series of substituted naphthyloxy derivatives using this method. ijstr.org
Table 1: Synthesis of Naphthyloxy Derivatives via Williamson Synthesis
| Starting Naphthol | Reactant Halide | Product | Yield (%) |
|---|---|---|---|
| β-naphthol | 1-(2-chloroethyl)pyrrolidine HCl | 1-[2-(Naphthalen-2-yloxy)-ethyl]pyrrolidine | 85 |
| β-naphthol | 1-(2-chloroethyl)piperidine HCl | 1-[2-(Naphthalen-2-yloxy)-ethyl]piperidine | 88 |
| β-naphthol | 4-(2-chloroethyl)morpholine HCl | 4-[2-(Naphthalen-2-yloxy)-ethyl]morpholine | 92 |
Data sourced from a study on K2CO3 facilitated synthesis of naphthyloxy derivatives. ijstr.org
Further functional group transformations can be envisioned based on the known reactivity of the pyrrolidine (B122466) ring. The pyrrolidine moiety is a common scaffold in drug discovery and can be synthesized and modified through various strategies, including:
1,3-Dipolar Cycloadditions: This method, particularly the reaction between azomethine ylides and alkenes, is a classic and highly studied route for constructing the pyrrolidine ring itself, allowing for diverse substitutions. enamine.netnih.gov
Functionalization of Proline Derivatives: As proline is an optically pure and readily available cyclic precursor, its functionalization is a major strategy for synthesizing pyrrolidine-containing drugs. nih.gov Transformations often begin with the reduction of proline to (S)-prolinol, a key starting material for many complex molecules. nih.gov
N-Alkylation/Acylation: The secondary amine of a pyrrolidine ring can be readily functionalized. For instance, N-acetylamino pyrrolidine analogs have been synthesized and studied for their biological activity. nih.gov
These established methods for pyrrolidine chemistry suggest that the this compound scaffold could be further elaborated to produce a wide range of analogs for various research applications. enamine.netnih.govnih.gov
Exploration of Reaction Pathways and Mechanisms
Understanding the reaction pathways and mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting potential byproducts.
The formation of the ether linkage in this compound proceeds via a well-understood SN2 (bimolecular nucleophilic substitution) mechanism . ijstr.org In this pathway, the alkoxide ion generated from 2-naphthol acts as the nucleophile, attacking the electrophilic carbon atom attached to the chlorine in 1-(2-chloroethyl)pyrrolidine and displacing the chloride leaving group. ijstr.org
While the synthesis of the parent compound is straightforward, the pyrrolidine ring itself can participate in more complex reaction pathways. Studies on other pyrrolidine-containing systems have revealed intricate mechanisms:
Ring-Opening and Cyclization: Certain fluorescent probes designed to detect pyrrolidine operate through a mechanism involving the opening of an original ring structure, followed by isomerization and subsequent cyclization to form a new N-containing aromatic ring. nih.gov This highlights the potential for the pyrrolidine nitrogen to initiate complex rearrangements.
Michael Addition and Rearrangement: In the synthesis of pyrrolidinedione derivatives, the reaction can proceed through a sequence of a Michael addition, followed by a Nef-type rearrangement and cyclization to form the final heterocyclic ring. rsc.org Quantum chemical studies of such reactions help to elucidate the energy barriers of each step, including deprotonation, C-C bond formation, and tautomerization. rsc.orgresearchgate.net
Modern computational chemistry offers powerful tools for exploring potential reaction pathways without prior experimental knowledge. researchgate.net Techniques like Imposed Activation (IACTA) can be used to predict complex reaction cascades by computationally "stretching" a specific bond to initiate a reaction and then exploring the resulting energy landscape. researchgate.netnih.gov This approach could be applied to this compound to discover novel transformations, potential side products, and degradation pathways. nih.gov
Development of Chemical Probes and Analytical Derivatization Reagents
The structural features of this compound make it and its derivatives promising candidates for development as chemical probes and analytical derivatization reagents. nih.govnih.govchemicalprobes.org Derivatization is a technique used in chromatography to modify an analyte to improve its volatility, stability, or detectability. gcms.cz
The key functionalities that can be exploited are:
The Pyrrolidine Nitrogen: The basicity and nucleophilicity of the pyrrolidine nitrogen make it a reactive handle for derivatization. nih.gov Pyrrolidine-containing molecules have been successfully developed as derivatization reagents for analytical purposes. For example, N-(3-aminopropyl)pyrrolidine (NAPP) has been used as a highly sensitive reagent for derivatizing carboxylic acids for analysis by high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. nih.gov The reaction creates a stable amide bond under mild conditions, allowing for the detection of fatty acids at femtomole levels. nih.gov
The Naphthyl Group: The naphthalene (B1677914) ring system is inherently fluorescent. This property can be harnessed to create fluorescent probes or tags. By reacting this compound or a functionalized version of it with a target molecule, the fluorescent naphthyl group is attached, enabling sensitive detection by fluorescence spectroscopy or HPLC with a fluorescence detector.
Derivatization reactions generally fall into three main categories: acylation, alkylation, and silylation. gcms.cz Reagents are chosen based on the functional group of the analyte.
Table 2: Potential Derivatization Strategies and Target Analytes
| Derivatization Strategy | Reagent Type | Target Functional Group in Analyte | Potential Product |
|---|---|---|---|
| Acylation | Fluorinated Anhydrides, Acyl Halides | Alcohols, Amines, Phenols | Amides, Esters |
| Alkylation | Alkyl Halides (e.g., PFBBr) | Carboxylic Acids, Phenols, Thiols | Esters, Ethers, Thioethers |
| Silylation | TMS Reagents (e.g., MSTFA) | Alcohols, Carboxylic Acids, Amines | Silyl Ethers, Silyl Esters, Silyl Amines |
This table summarizes general derivatization reactions that could be adapted for use with functionalized analogs of this compound. gcms.czresearchgate.netsigmaaldrich.com
The synthesis of derivatives of related compounds, such as 2-(aminomethyl)-1-ethylpyrrolidine, with various aryl sulfonyl chlorides and benzoyl chlorides has been reported, demonstrating the feasibility of attaching different moieties to the pyrrolidine scaffold for analytical or other purposes. researchgate.net The development of such derivatives of this compound could yield novel reagents for the sensitive analysis of biologically important molecules like carboxylic acids and amines. nih.gov
Chemical Stability and Degradation Pathways (Academic Context)
The chemical stability of this compound is a key parameter influencing its storage, handling, and potential applications. In an academic context, understanding its degradation pathways is essential for predicting its fate in biological or environmental systems.
Generally, the molecule is expected to be stable under normal laboratory conditions. fishersci.com However, like many amines, it may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. fishersci.comscbt.com The pyrrolidine ring is a saturated heterocycle, which typically confers good stability. The crystal structure of a related compound, N-(2-Naphthyloxymethylcarbonyl)pyrrolidine, shows the pyrrolidine ring adopting a stable envelope conformation. researchgate.net
Studies on the stability of other complex heterocyclic systems provide a model for how this compound might behave over time or under stress. For instance, some fused-pyrrolo-phenanthroline derivatives have been shown to undergo transformations when kept in solution for several days, leading to the formation of new products that can be isolated and characterized. nih.gov
The degradation of the molecule could proceed through several pathways, depending on the conditions:
Oxidation: The pyrrolidine ring or the ethyl bridge could be susceptible to oxidation, particularly by advanced oxidation processes (AOPs) involving hydroxyl (•OH) or sulfate (B86663) (SO4•−) radicals. Studies on other pharmaceuticals have shown that such processes lead to a variety of transformation products (TPs) resulting from hydroxylation, oxidation, and even ring-opening. mdpi.com
Hydrolysis: The ether linkage, while generally stable, could potentially be cleaved under harsh acidic or basic conditions, though this is less likely than oxidation of other parts of the molecule.
Photodegradation: The naphthyl group is a chromophore that absorbs UV light, which could lead to photodegradation pathways.
Investigating these degradation pathways would typically involve subjecting the compound to forced degradation conditions (e.g., heat, light, acid, base, oxidant) and analyzing the resulting mixture using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify the TPs formed. mdpi.com This information is critical for understanding the molecule's persistence and transformation in various environments.
Future Directions and Emerging Research Avenues for 1 2 2 Naphthyloxy Ethyl Pyrrolidine
Development of Novel and Sustainable Synthetic Approaches for the Core Scaffold
The classical synthesis of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine and related structures often involves multi-step procedures that may rely on harsh reagents or produce significant waste. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies.
Key Research Thrusts:
Green Chemistry Principles: Future synthetic strategies will likely incorporate principles of green chemistry, such as the use of renewable solvents, reduction of derivatization steps, and minimization of energy consumption. One approach could be the direct N-arylethylation of pyrrolidine (B122466) using 2-(2-naphthyloxy)ethanol (B3424558) derivatives under greener conditions.
Catalytic C-N and C-O Bond Formation: There is an opportunity to explore advanced catalytic systems for the crucial bond-forming steps. For instance, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation could be optimized for coupling pyrrolidine with a suitable naphthyl-containing precursor. Recent progress in the synthesis of N-aryl-substituted pyrrolidines has highlighted the use of iridium and other transition metal catalysts for reductive amination of diketones, a strategy that could be adapted for this scaffold. nih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing, providing enhanced safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could significantly improve yield and purity while reducing reaction times and waste. tandfonline.com
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. tandfonline.com | Scalability, equipment cost, potential for localized overheating. |
| One-Pot Reductive Amination | Reduced workup steps, higher overall efficiency, less solvent waste. nih.govresearchgate.net | Substrate compatibility, catalyst selectivity and stability. |
| Catalytic C-O Etherification | Atom economy, potential for milder reaction conditions. | Catalyst cost and recovery, optimization of ligand and base. |
Interactive Data Table: Comparison of potential synthetic strategies for the this compound scaffold.
Advanced Computational Modeling for Complex Chemical and Biological Interactions
Computational chemistry offers powerful tools to predict the behavior of this compound and guide the design of new derivatives with enhanced properties. While initial docking studies have likely been performed in the context of its known biological targets, a more profound computational investigation is warranted.
Key Research Thrusts:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with biological targets, such as receptors or enzymes, over time. nih.govtandfonline.com This can reveal crucial information about binding stability, conformational changes upon binding, and the role of solvent molecules, which static docking models may miss.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of derivatives, robust QSAR models can be built. nih.govtandfonline.com These models statistically correlate structural features with biological activity, enabling the prediction of a novel analogue's potency before synthesis, thereby saving time and resources.
| Modeling Technique | Research Objective | Predicted Outcome |
| Molecular Docking | Identify binding modes and key interactions with novel protein targets. rsc.orgnih.gov | Prioritization of derivatives for synthesis and biological testing. |
| MD Simulations | Assess the stability of the ligand-protein complex and flexibility. tandfonline.com | Understanding of the dynamic binding process and residence time. |
| DFT Calculations | Determine electronic properties and reactivity hot-spots. researchgate.net | Guidance for derivatization strategies and prediction of metabolic weak spots. |
Interactive Data Table: Application of computational models to explore this compound.
Integration with High-Throughput Screening Methodologies for Novel Mechanistic Insights
High-Throughput Screening (HTS) allows for the rapid testing of a compound against vast libraries of biological targets. Applying HTS to this compound could uncover entirely new biological activities and mechanisms of action beyond its known effects on the dopamine (B1211576) transporter.
Key Research Thrusts:
Target-Based Screening: The compound could be screened against panels of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzyme families to identify novel, high-affinity interactions.
Phenotypic Screening: Instead of focusing on a single target, phenotypic screening assesses the compound's effect on cell behavior (e.g., proliferation, differentiation, apoptosis). frontiersin.org This approach can identify compounds that achieve a desired physiological outcome, with the specific molecular target being identified later.
Fragment-Based Screening: The core scaffold can be conceptually broken down into its constituent fragments (pyrrolidine, naphthyloxy). These fragments can be screened to identify weak but efficient interactions, which can then be built upon to design more potent molecules based on the original scaffold.
Exploration of the Compound as a Scaffold for Materials Science Applications
The structural features of this compound, particularly the rigid, aromatic naphthalene (B1677914) moiety and the functionalizable pyrrolidine ring, make it an intriguing candidate for materials science applications. numberanalytics.com
Key Research Thrusts:
Polymer Chemistry: The pyrrolidine nitrogen offers a convenient handle for polymerization. Polymers incorporating this scaffold could possess unique properties. For example, pyrrolidine-based polymers have been investigated for use as organocatalysts and for gene delivery applications. rsc.orgnih.govdur.ac.uk The naphthalene group, known for its use in dyes and resins, could impart desirable optical or thermal properties to the resulting polymer. numberanalytics.comknowde.com
Conductive Materials: Naphthalene derivatives are used as dopants in conductive polymers. nbinno.com It is conceivable that derivatives of this compound could be synthesized and tested for their ability to modulate the electronic properties of materials used in sensors or organic electronics.
Hydrogel Formation: Sulfonated naphthalenes have been shown to form supramolecular hydrogels, which are valuable in drug delivery. nbinno.com Functionalizing the naphthalene ring of the title compound with sulfonic acid groups could lead to new hydrogelators with unique self-assembly properties.
Unexplored Derivatization Strategies for Chemical Library Expansion
Systematic derivatization of the this compound scaffold is crucial for expanding the chemical space and for fine-tuning its properties for specific applications.
Key Research Thrusts:
Naphthalene Ring Functionalization: The naphthalene ring is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., nitro, halogen, acyl groups) at various positions. wikipedia.org These modifications would significantly alter the electronic and steric profile of the molecule, potentially leading to derivatives with different target specificities or improved physical properties.
Pyrrolidine Ring Modification: The pyrrolidine ring itself can be modified. For instance, introducing substituents on the ring can create new chiral centers, which is often critical for biological activity. nih.gov Furthermore, bioisosteric replacement, where the pyrrolidine ring is swapped for another heterocyclic system (e.g., piperidine, morpholine), could lead to compounds with improved pharmacokinetic profiles. baranlab.orgnih.govrsc.org
Linker Modification: The ethyl linker connecting the two core moieties could be altered in length, rigidity, or composition. Introducing heteroatoms (e.g., oxygen, sulfur) or incorporating rigid units like cyclopropyl (B3062369) groups could constrain the molecule's conformation, potentially leading to higher binding affinity and selectivity for a given target.
| Derivatization Site | Potential Modification | Desired Outcome |
| Naphthalene Ring | Halogenation, Nitration, Sulfonation. wikipedia.orgoup.com | Modulate electronics, lipophilicity, and metabolic stability. |
| Pyrrolidine Ring | Alkylation, Hydroxylation, Bioisosteric replacement. baranlab.orgnih.gov | Introduce new stereocenters, alter basicity and solubility. |
| Ethyl Linker | Shorten/lengthen, introduce rigidity or heteroatoms. | Optimize spatial orientation of pharmacophores. |
Interactive Data Table: Potential derivatization strategies for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
